An In-depth Technical Guide to 8-Chloro-3-methylimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 8-Chloro-3-methylimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Chloro-3-methylimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis strategies with a focus on regioselectivity, predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of imidazo[1,2-a]pyrazine scaffolds in their scientific endeavors.
Chemical Identity and CAS Number Ambiguity
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] The specific compound of interest, 8-Chloro-3-methylimidazo[1,2-a]pyrazine, is a derivative with substituents that are known to modulate pharmacological activity.
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8-Chloro-2-methylimidazo[1,2-a]pyrazine: CAS Number 85333-43-3
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8-Chloro-3-methylimidazo[1,5-a]pyrazine: CAS Number 56468-24-7 (a different constitutional isomer)
This guide will proceed by focusing on the synthesis and properties of the target molecule, drawing upon established chemistry of the imidazo[1,2-a]pyrazine ring system and its substituted analogs.
Synthesis Strategies and Regioselectivity
The synthesis of 3-substituted imidazo[1,2-a]pyrazines can be achieved through several established methods. The classical approach involves the condensation of a 2-aminopyrazine derivative with an α-haloketone.[3] To obtain the desired 8-chloro-3-methyl substitution pattern, a logical retrosynthetic analysis suggests the reaction of 2-amino-3-chloropyrazine with a suitable three-carbon α-halocarbonyl compound.
General Synthetic Approach
A plausible synthetic route to 8-Chloro-3-methylimidazo[1,2-a]pyrazine is outlined below. This approach leverages the well-established reactivity of 2-aminopyrazines in forming the imidazo[1,2-a]pyrazine core.
Caption: Proposed synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyrazine.
Regioselectivity of Electrophilic Aromatic Substitution
Introducing substituents at the C3 position can also be achieved through electrophilic aromatic substitution on the 8-chloroimidazo[1,2-a]pyrazine core. The regioselectivity of such reactions is a key consideration. The imidazole ring of the fused system is more susceptible to electrophilic attack than the pyrazine ring.
Theoretical and experimental evidence suggests that electrophilic attack on the imidazo[1,2-a]pyrazine ring preferentially occurs at the C3 position.[4] This can be rationalized by examining the stability of the resulting intermediates (Wheland intermediates). Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyrazine ring, leading to a more stable intermediate compared to attack at the C2 position.[4]
Caption: Regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine core.
Experimental Protocol: Representative Synthesis of a 3-Substituted Imidazo[1,2-a]pyrazine Analog
The following protocol is a general representation for the synthesis of 3-substituted imidazo[1,2-a]pyrazines and is adapted from established literature procedures.[1]
Objective: To synthesize a 3-substituted imidazo[1,2-a]pyrazine via condensation.
Materials:
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2-Amino-3-chloropyrazine
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α-Haloketone (e.g., 1-chloropropan-2-one for the 3-methyl derivative)
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Sodium bicarbonate (NaHCO₃)
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Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Thin-layer chromatography (TLC) apparatus
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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To a solution of 2-amino-3-chloropyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
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Add the α-haloketone (1.1 eq) dropwise to the stirred suspension at room temperature.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired 3-substituted imidazo[1,2-a]pyrazine.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical and Spectroscopic Profile
The exact physicochemical properties of 8-Chloro-3-methylimidazo[1,2-a]pyrazine have not been extensively reported. However, we can predict its characteristics based on its structure and data from closely related analogs.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Expect signals for the methyl group, and distinct aromatic protons on the imidazole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing chloro group. |
| ¹³C NMR | Expect distinct signals for the seven carbon atoms, with the carbon bearing the chloro group shifted downfield. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope pattern. |
For comparison, the spectroscopic data of related imidazo[1,2-a]pyrazine derivatives show characteristic signals that can aid in the structural elucidation of new analogs.[1][5]
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1][2] Derivatives have been investigated for various therapeutic indications.
Kinase Inhibition
A primary area of application for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors for oncology. The scaffold serves as a versatile template for designing molecules that can bind to the ATP-binding site of various kinases. The 8-chloro substituent can be crucial for establishing key interactions within the binding pocket, while the 3-methyl group can be used to fine-tune selectivity and physicochemical properties.
Central Nervous System (CNS) Disorders
Imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds are found in drugs targeting the central nervous system, such as anxiolytics and hypnotics.[6][7] The electronic and steric properties of substituents at the 3 and 8 positions can significantly impact receptor binding and brain penetration.
Caption: Therapeutic applications of the imidazo[1,2-a]pyrazine scaffold.
Other Therapeutic Areas
Derivatives of the imidazo[1,2-a]pyrazine ring system have also shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[1][2][8] The ability to easily modify the substitution pattern of the scaffold allows for the generation of large libraries of compounds for screening against a wide array of biological targets. One study highlighted that 3-methyl substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines displayed high affinity for the α2 receptor and were potent hypoglycemic agents.[9][10]
Conclusion
8-Chloro-3-methylimidazo[1,2-a]pyrazine represents a valuable, albeit not fully characterized, member of the medicinally important imidazo[1,2-a]pyrazine family. While its definitive CAS number remains elusive, established synthetic methodologies for this class of compounds provide a clear path to its synthesis. The predictable regioselectivity of reactions on the imidazo[1,2-a]pyrazine core allows for controlled derivatization. Based on the extensive research into related analogs, it is anticipated that 8-Chloro-3-methylimidazo[1,2-a]pyrazine holds significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. This guide provides a solid foundation for researchers to further explore the chemistry and biological activity of this promising compound.
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